molecular formula C13H17NO2 B14246464 1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester CAS No. 342878-62-0

1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester

Cat. No.: B14246464
CAS No.: 342878-62-0
M. Wt: 219.28 g/mol
InChI Key: DYVFDZUIPGUVJK-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester is a chemical compound that belongs to the class of piperidinecarboxylate esters. This compound is characterized by a piperidine ring substituted with a phenyl group and a methyl ester group. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 1-piperidinecarboxylic acid, 2-phenyl-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of 1-piperidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-piperidinecarboxylic acid, 2-phenyl-, methyl ester involves its interaction with specific molecular targets. For instance, when used as an analgesic, it may act on opioid receptors, leading to pain relief. The compound’s structure allows it to fit into receptor sites, triggering a cascade of biochemical events that result in its therapeutic effects .

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 2-phenyl-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicine.

Properties

CAS No.

342878-62-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)14-10-6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3

InChI Key

DYVFDZUIPGUVJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1C2=CC=CC=C2

Origin of Product

United States

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